
Ladarixin
Übersicht
Beschreibung
Ladarixin ist ein kleines Molekül, das als dualer Inhibitor der Chemokinrezeptoren CXCR1 und CXCR2 wirkt. Diese Rezeptoren sind an verschiedenen Entzündungsprozessen beteiligt und sind an der Progression mehrerer Krankheiten beteiligt, darunter Krebs und Autoimmunerkrankungen . This compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, da es in der Lage ist, Immunantworten zu modulieren und das Tumorwachstum zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Herstellung von Zwischenverbindungen umfasst, gefolgt von deren Kupplung und Funktionalisierung. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Herstellung von Zwischenverbindungen: Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, die dann verschiedenen chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden.
Kupplungsreaktionen: Die Zwischenprodukte werden unter Verwendung von Reagenzien wie Trifluormethylsulfonsäure gekoppelt, um die Kernstruktur von this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
Ladarixin is primarily targeted towards CXCR1 and CXCR2 chemokine receptors . These receptors and their ligands (CXCL1/2/3/7/8) play a pivotal role in tumor progression . They are involved in the modulation of the immune tumor microenvironment, which may influence immunotherapy responsiveness .
Mode of Action
This compound acts as a dual inhibitor for CXCR1 and CXCR2 chemokine receptors . It inhibits the activity of these receptors, thereby mitigating the aberrant immune response that results in β-cell destruction . The inhibition of these receptors abrogates motility and induces apoptosis in cultured cells .
Biochemical Pathways
The inhibition of CXCR1/2 by this compound affects several biochemical pathways. It has been shown to inhibit the AKT and NF-kB signaling pathways , which are crucial for cell survival and proliferation . Moreover, this compound treatment has been found to positively regulate insulin sensitivity, glucose transporters GLUT1 and GLUT4, cytokine proteome profile, and lipid metabolism .
Pharmacokinetics
It has been mentioned that this compound has improved pharmacokinetic properties that make it suitable for oral chronic administration .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . Moreover, systemic treatment of melanoma-bearing mice with this compound also polarized intratumoral macrophages to M1 phenotype, abrogated intratumoral de novo angiogenesis, and inhibited melanoma self-renewal .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of this compound . The presence of certain chemokines in the tumor microenvironment can facilitate the progression and metastatic dissemination of tumors via autocrine and paracrine activation of CXCR1 and CXCR2 chemokine receptors . Therefore, the tumor microenvironment can influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .
Cellular Effects
This compound has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, this compound can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration
Metabolic Pathways
It is known that this compound inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .
Transport and Distribution
It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.
Subcellular Localization
As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ladarixin can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by their coupling and functionalization. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final product.
Coupling Reactions: The intermediates are coupled using reagents such as trifluoromethanesulfonic acid to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ladarixin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Applications in Type 1 Diabetes
Clinical Trials Overview
Ladarixin has been primarily studied for its efficacy in preserving pancreatic β-cell function in patients with new-onset type 1 diabetes. A pivotal Phase 3 trial (GLADIATOR) is currently assessing its effectiveness in delaying disease progression by inhibiting IL-8 activity.
- Study Design : The trial is a multicenter, double-blind, placebo-controlled study involving approximately 327 patients across Europe and the United States.
- Primary Endpoint : The primary endpoint focuses on preserving β-cell function as measured by C-peptide levels.
Case Study Findings
In a Phase 2 study presented at the American Diabetes Association's Scientific Sessions, results indicated that while this compound was well-tolerated, it did not significantly preserve residual β-cell function compared to placebo. However, there was a transient benefit observed in glycemic control metrics at week 26 for certain subpopulations .
Applications in Cancer Therapy
Recent studies have explored this compound's potential in oncology, particularly its ability to reduce tumor burden and enhance the efficacy of immunotherapy.
Research Insights
- Tumor Models : In preclinical models of pancreatic cancer, this compound demonstrated the ability to block macrophage attraction and M2 polarization, which are associated with tumor progression. This suggests that this compound could convert a pro-tumoral microenvironment into an immune-permissive one.
- Combination Therapy : In combination with anti-PD-1 therapy, this compound showed increased antitumor effects, indicating its potential as an adjunct treatment for immunotherapy-refractory cancers .
Cancer Type | Mechanism | Outcome |
---|---|---|
Pancreatic Cancer | CXCR1/2 inhibition | Reduced tumor burden; enhanced anti-PD-1 efficacy |
Melanoma | Inhibition of cell motility | Attenuated tumor progression in vivo |
Applications in Respiratory Diseases
This compound has also been investigated for its effects on neutrophilic airway inflammation, which is prevalent in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Findings from Animal Models
In murine models of asthma and COPD exacerbated by cigarette smoke exposure, this compound treatment resulted in:
- Reduced neutrophilic influx
- Improved lung function
- Enhanced corticosteroid sensitivity
These findings suggest that this compound may offer a novel therapeutic strategy for managing respiratory diseases characterized by neutrophilic inflammation .
Vergleich Mit ähnlichen Verbindungen
Ladarixin ist einzigartig in seiner dualen Hemmung von sowohl CXCR1 als auch CXCR2, was es von anderen Verbindungen unterscheidet, die nur einen dieser Rezeptoren angreifen. Ähnliche Verbindungen umfassen:
Reparixin: Ein weiterer dualer Inhibitor von CXCR1 und CXCR2, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
SB225002: Ein selektiver Inhibitor von CXCR2, der CXCR1 nicht beeinflusst.
SCH527123: Ein potenter CXCR2-Antagonist mit begrenzter Aktivität gegen CXCR1.
Die Fähigkeit von this compound, sowohl CXCR1 als auch CXCR2 zu hemmen, macht es zu einer vielseitigen und effektiven Verbindung zur Modulation von Immunantworten und zur Behandlung verschiedener Krankheiten .
Biologische Aktivität
Ladarixin (LDX) is a novel dual inhibitor of the chemokine receptors CXCR1 and CXCR2, primarily known for its potential therapeutic applications in various inflammatory and autoimmune conditions, including type 1 diabetes and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.
This compound functions by inhibiting the activity of interleukin-8 (IL-8), which is crucial in mediating inflammation and immune responses. By blocking CXCR1 and CXCR2, this compound reduces the recruitment of neutrophils and macrophages to sites of inflammation, thereby mitigating tissue damage and promoting a more favorable immune environment.
Type 1 Diabetes
A significant area of research has focused on this compound's effects on type 1 diabetes. In a double-blind, randomized controlled trial involving 76 patients, this compound was administered at a dosage of 400 mg twice daily for three cycles of 14 days on and 14 days off. The primary endpoint was the area under the curve (AUC) for C-peptide response during a mixed meal tolerance test at week 13.
Results Summary:
Endpoint | Placebo Group (n=26) | This compound Group (n=50) | P-value |
---|---|---|---|
C-peptide AUC (0-120 min) | -0.144 ± 0.449 nmol/L | 0.003 ± 0.322 nmol/L | 0.122 |
HbA1c < 7% without SHE at week 26 | 54% | 81% | 0.024 |
While the primary endpoint did not show significant differences between groups, secondary analyses indicated transient benefits in maintaining glycemic control in specific subpopulations .
Cancer Treatment
This compound has also demonstrated effectiveness in cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC). Research indicated that this compound reduced tumor burden by inhibiting M2 macrophage polarization and enhancing the efficacy of immune checkpoint inhibitors (ICIs). In preclinical studies, it was shown that this compound could revert tumor-mediated effects on macrophages, thus converting a pro-tumoral environment into one that is more immune-permissive .
Key Findings:
- In a high-immunogenic PDAC model, this compound significantly increased anti-tumor responses when combined with anti-PD-1 therapy.
- It effectively blocked macrophage attraction and reduced tumor-mediated M2 polarization .
In Vitro Studies
In vitro experiments have elucidated this compound's role in modulating cell motility and survival in various cancer cell lines. For example:
- Melanoma Cells: Treatment with LDX resulted in up to a 10-fold reduction in cell migration for highly responsive cell lines .
- Adipocytes: this compound improved insulin signaling and reduced inflammatory responses in adipocyte models, suggesting potential applications in metabolic disorders like obesity .
Eigenschaften
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.